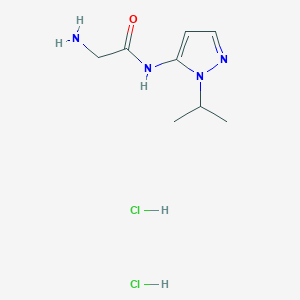

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

描述

Overview of Pyrazole-Based Compounds in Chemical Research

Pyrazole compounds represent a fundamental class of five-membered heterocyclic molecules characterized by the presence of two adjacent nitrogen atoms within their ring structure. These compounds have established themselves as cornerstone molecules in chemical research due to their unique structural properties and diverse reactivity patterns. The pyrazole nucleus consists of three carbon atoms and two nitrogen atoms arranged in a specific geometric configuration that confers distinctive electronic properties to the entire molecular framework.

The significance of pyrazole-based compounds in contemporary chemical research stems from their exceptional versatility as building blocks for more complex molecular architectures. Research has demonstrated that pyrazole derivatives exhibit remarkable diversity in their chemical behavior, making them particularly valuable for synthetic chemists developing new methodologies and compounds. The electron-rich nature of the pyrazole ring system enables these compounds to participate in a wide range of chemical transformations, including electrophilic substitution reactions that preferentially occur at position 4, while nucleophilic attacks typically target positions 3 and 5.

The development of pyrazole chemistry has been driven by the recognition that these heterocyclic systems possess unique pharmacological potential. Studies have shown that pyrazole derivatives demonstrate an extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties. This broad range of biological activities has positioned pyrazole compounds as privileged scaffolds in drug discovery research, leading to their incorporation into numerous therapeutic agents currently in clinical use.

Recent advances in pyrazole chemistry have expanded beyond traditional synthesis methods to include sophisticated multicomponent reactions and dipolar cycloaddition strategies. These modern synthetic approaches have enabled researchers to access previously challenging pyrazole derivatives with enhanced structural complexity and improved biological profiles. The evolution of synthetic methodologies has particularly benefited the development of pyrazole acetamide derivatives, which combine the favorable properties of the pyrazole core with the versatile reactivity of acetamide functionalities.

Historical Context of Pyrazole Acetamide Derivatives

The historical development of pyrazole acetamide derivatives can be traced to the foundational work in pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883. Knorr's pioneering research established the fundamental principles for pyrazole synthesis and provided the theoretical framework that would guide subsequent developments in this field. The term "pyrazole" itself was coined by Knorr during his systematic investigation of these heterocyclic compounds, reflecting his recognition of their unique chemical properties and potential applications.

Building upon Knorr's initial discoveries, German chemist Hans von Pechmann developed a classical synthesis method in 1898 that involved the reaction of acetylene with diazomethane to produce pyrazole. This methodology represented a significant advancement in the field by providing a reliable route to the parent pyrazole compound, which could then serve as a starting material for the synthesis of more complex derivatives. The Pechmann synthesis established important precedents for understanding the reactivity patterns of pyrazole compounds and laid the groundwork for future developments in acetamide derivative synthesis.

The evolution of pyrazole acetamide chemistry gained significant momentum through the development of condensation reactions involving 1,3-diketones with hydrazine derivatives. These Knorr-type reactions proved particularly valuable for accessing substituted pyrazole compounds with diverse substitution patterns. The methodology typically involves acid-catalyzed imine formation followed by cyclization to yield the desired pyrazole ring system. This synthetic approach has been extensively modified and optimized over the years, leading to the development of numerous pyrazole acetamide derivatives with varying substituent patterns and biological activities.

Contemporary research in pyrazole acetamide chemistry has been characterized by the development of sophisticated synthetic strategies that enable precise control over molecular architecture. Studies have demonstrated that pyrazole acetamide derivatives can be synthesized through systematic approaches involving the condensation of appropriately substituted precursors under carefully controlled reaction conditions. These modern synthetic methodologies have enabled researchers to access complex pyrazole acetamide structures that were previously difficult or impossible to obtain using traditional approaches.

The historical progression of pyrazole acetamide research has been marked by an increasing understanding of structure-activity relationships and the development of more efficient synthetic routes. Research findings have consistently demonstrated that the acetamide functionality provides an important structural element that can modulate the biological and chemical properties of pyrazole derivatives. This recognition has led to the systematic exploration of various acetamide substitution patterns and their effects on overall molecular behavior.

Significance of 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride in Scientific Research

The compound this compound occupies a unique position within the broader family of pyrazole acetamide derivatives due to its distinctive structural features and chemical properties. This compound bears the Chemical Abstracts Service registry number 1573547-23-5, which provides its official identification within chemical databases and literature. The molecular structure incorporates both the pyrazole heterocyclic core and an acetamide functional group, creating a molecular architecture that combines the advantageous properties of both structural elements.

The chemical characterization of this compound reveals important insights into its molecular composition and potential applications. The compound exhibits a molecular weight of 255.14 according to commercial suppliers, with the molecular formula C8H16Cl2N4O indicating the presence of two hydrochloride groups that significantly influence its physical and chemical properties. The structural representation can be expressed through the SMILES notation: O=C(NC1=CC=NN1C(C)C)CN.[H]Cl.[H]Cl, which provides a systematic description of the molecular connectivity and stereochemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1573547-23-5 | |

| Molecular Weight | 255.14 g/mol | |

| Molecular Formula | C8H16Cl2N4O | |

| MDL Number | MFCD26523045 | |

| SMILES Code | O=C(NC1=CC=NN1C(C)C)CN.[H]Cl.[H]Cl |

The structural analysis of this compound reveals several key features that contribute to its research significance. The presence of the isopropyl substituent at the nitrogen-1 position of the pyrazole ring creates steric effects that can influence the overall conformation and reactivity of the molecule. The acetamide linkage provides a flexible connection between the pyrazole core and the amino functionality, enabling potential interactions with various biological targets or chemical reagents. The dihydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for various research applications.

Research investigations into similar pyrazole acetamide derivatives have demonstrated their potential as valuable scaffolds for drug discovery and development. Studies have shown that compounds containing pyrazole acetamide structural motifs can exhibit diverse biological activities, including anticancer properties through inhibition of specific protein kinases. The structural similarity of this compound to other bioactive pyrazole derivatives suggests that this compound may possess comparable research utility in various scientific applications.

属性

IUPAC Name |

2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVZHTRCOTUPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, with the CAS number 1573547-23-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The molecular formula is C₈H₁₆Cl₂N₄O, and it has a molecular weight of 255.14 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against several pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : This compound has demonstrated effective inhibition against bacterial strains, with MIC values reported in the range of 0.22 to 0.25 µg/mL for structurally similar derivatives .

- Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties, and this compound may share similar attributes:

- Mechanism of Action : Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways .

- Cell Line Studies : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole compounds exhibited significant cytotoxic effects, suggesting that this compound may also possess similar antitumor efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively:

- Inflammatory Mediators : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following factors are important:

| Structural Feature | Impact on Activity |

|---|---|

| Substituents on Pyrazole Ring | Influence on potency against specific targets |

| Functional Groups | Affect solubility and metabolic stability |

| Molecular Size | Correlates with bioavailability and distribution |

Study 1: Antimicrobial Evaluation

In a study evaluating multiple pyrazole derivatives, compound 7b was identified as particularly potent with an MIC of 0.22 µg/mL against Staphylococcus aureus. This study utilized standard microbiological techniques including time-kill assays and biofilm formation tests to assess efficacy .

Study 2: Anticancer Activity

A comparative analysis of various pyrazole compounds indicated that those with specific substitutions exhibited enhanced cytotoxicity in breast cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall therapeutic efficacy .

科学研究应用

Medicinal Chemistry

2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Targeted Action : The compound's pyrazole moiety is known to exhibit anti-inflammatory and analgesic properties, which could be harnessed in developing new pain management therapies.

Anticancer Research

Research indicates that compounds with similar structures to 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide have shown promise in inhibiting cancer cell proliferation. This dihydrochloride salt form may enhance solubility and bioavailability, critical factors in anticancer drug efficacy.

Neuropharmacology

The compound's potential effects on the central nervous system are of particular interest. Studies have suggested that pyrazole derivatives can influence neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression and anxiety.

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives demonstrated that modifications to the amino group significantly enhanced anti-inflammatory activity. The specific role of this compound was highlighted as a promising candidate for further investigation due to its structural similarities to known anti-inflammatory agents .

Case Study 2: Cytotoxicity against Cancer Cells

In vitro studies have shown that compounds similar to 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide exhibit cytotoxic effects against several cancer cell lines. This compound's dihydrochloride form was tested for its ability to induce apoptosis in human cancer cells, with results indicating significant potential for development into an anticancer therapeutic .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Pyrazole Backbones

(a) 4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide Dihydrochloride

- Molecular Formula : C₁₀H₂₀Cl₂N₄O (MW: 283.20 g/mol) .

- Comparison: The extended carbon chain (butanamide vs. acetamide) increases molecular weight and may alter pharmacokinetics (e.g., slower metabolic clearance). The amino group at the 4-position reduces steric hindrance compared to the 2-amino substitution in the target compound.

(b) 2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide

Functional Analogues with Acetamide Moieties

(a) 2-Amino-N-(arylsulfinyl)-acetamide Compounds

- Example: Inhibitors of bacterial aminoacyl-tRNA synthetase (e.g., LeuRS) .

- Comparison :

- The arylsulfinyl group replaces the pyrazole ring, enabling π-π stacking interactions with bacterial enzyme targets.

- Unlike the dihydrochloride salt, these compounds often lack ionizable groups, reducing solubility but improving blood-brain barrier penetration.

(b) Pesticide Derivatives (e.g., Metazachlor)

- Example : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide .

- Comparison :

- Chlorine and dimethylphenyl groups enhance herbicidal activity but limit therapeutic utility due to toxicity.

- The pyrazole-methyl linkage in metazachlor differs from the direct acetamide-pyrazole bond in the target compound, altering conformational flexibility.

(a) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting 5-amino-1-isopropyl-1H-pyrazole with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature and stirring for 2–4 hours. The dihydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl . Intermediate purification may require recrystallization from ethanol or acetonitrile.

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms the molecular geometry, hydrogen bonding, and chloride ion coordination .

- Spectroscopy : IR identifies amide (C=O stretch ~1650 cm⁻¹) and NH₂/NH groups; ¹H/¹³C NMR resolves isopropyl (δ 1.2–1.5 ppm) and pyrazole proton environments (δ 6.5–7.5 ppm) .

- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) .

Q. What analytical techniques ensure purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for quantification .

- Thermogravimetric analysis (TGA) : Assess decomposition temperature (typically >200°C for acetamide derivatives) to determine storage conditions .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural refinement?

- Methodological Answer : SHELXL’s constraints (e.g., DFIX for bond distances, FLAT for planar groups) and Hirshfeld surface analysis help address disorder in the pyrazole or acetamide moieties. For dihydrochloride salts, validate chloride ion placement via residual electron density maps and hydrogen-bonding networks .

Q. How to design experiments evaluating biological activity against microbial pathogens?

- Methodological Answer :

- Antifungal/antibacterial assays : Use agar diffusion (Kirby-Bauer method) with inhibitory zone measurements against Aspergillus niger or Fusarium spp. (50 µg/mL test concentration) .

- Structure-activity relationship (SAR) : Modify the isopropyl group or acetamide chain to assess impact on bioactivity .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Replace THF with dichloromethane (DCM) for better solubility of intermediates.

- Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts, improving reaction kinetics .

- Process monitoring : Use in-situ FTIR to track chloroacetyl chloride consumption .

Q. How to investigate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PyRx to model binding to fungal cytochrome P450 or bacterial cell wall synthases (PDB IDs: 5FSA, 3VOB) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Data Contradiction and Validation

Q. How to address discrepancies between computational and experimental spectral data?

- Methodological Answer :

- DFT calculations : Compare B3LYP/6-31G(d)-predicted NMR shifts with experimental values to identify conformational mismatches.

- Dynamic NMR : Resolve rotational barriers in the acetamide group causing signal splitting .

Q. What validation protocols confirm the absence of toxic intermediates in synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。